(E)-Ethyl 3-(thiophen-3-yl)acrylate
Overview
Description
“(E)-Ethyl 3-(thiophen-3-yl)acrylate”, also known as ethyl thiophene acrylate, is an organic compound. It has a CAS Number of 50266-60-9 and a linear formula of C9H10O2S .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(thiophen-3-yl)acrylate” is represented by the linear formula C9H10O2S . The molecular weight is 182.24 g/mol.Physical And Chemical Properties Analysis
“(E)-Ethyl 3-(thiophen-3-yl)acrylate” is a solid at room temperature . The compound has a molecular weight of 182.24 g/mol.Scientific Research Applications
1. Intermediate for Kinase Inhibitors
"(E)-Ethyl 3-(thiophen-3-yl)acrylate" and its analogues serve as intermediates in the synthesis of kinase inhibitors, particularly aurora 2 kinase inhibitors, using water-mediated Wittig-SNAr reactions. This process is noted for its high stereoselectivity and yields, utilizing water as a nontoxic, environmentally benign solvent under metal-free conditions (Xu et al., 2015).
2. Nonlinear Optical Materials
Derivatives of "(E)-Ethyl 3-(thiophen-3-yl)acrylate" have been explored for their potential in optoelectronic devices, particularly for nonlinear optical limiting useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications. Such applications benefit from the compound's ability to undergo two-photon absorption processes, as demonstrated through experimental and computational (DFT) studies (Anandan et al., 2018).
3. Liquid Crystal Materials
A novel liquid crystal thiophene monomer, showcasing nematic liquid crystal properties with potential applications in displays and optical devices, highlights the versatility of thiophene derivatives in material science. The synthesis of such monomers underscores the compound's relevance in forming advanced materials with unique electro-optical properties (Wang et al., 2014).
4. Organic Sensitizers for Solar Cells
The molecular engineering of organic sensitizers for solar cell applications incorporates "(E)-Ethyl 3-(thiophen-3-yl)acrylate" derivatives. These sensitizers, designed to optimize the conversion efficiency, showcase the compound's role in the development of high-performance, low-cost photovoltaic materials (Kim et al., 2006).
5. Polymeric Materials
The synthesis and characterization of polymeric materials, such as poly(methyl acrylate) grafted from poly(thiophene), demonstrate the application of "(E)-Ethyl 3-(thiophen-3-yl)acrylate" in creating solid-state fluorescent materials. These materials are promising for various applications, including organic electronics and photonics, due to their unique optical properties (Costanzo & Stokes, 2002).
properties
IUPAC Name |
ethyl (E)-3-thiophen-3-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKOMXUTXGBJFC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286735 | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(thiophen-3-yl)acrylate | |
CAS RN |
123293-66-3 | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123293-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.